molecular formula C9H6BrNS B3049459 7-Bromoquinoline-8-thiol CAS No. 20738-25-4

7-Bromoquinoline-8-thiol

Cat. No.: B3049459
CAS No.: 20738-25-4
M. Wt: 240.12 g/mol
InChI Key: ZIPUIRKPZYIHLV-UHFFFAOYSA-N
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Description

General Context of Functionalized Quinolines in Contemporary Chemical Sciences

Quinoline (B57606), a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical research. cas.orgaksci.combldpharm.com Its derivatives are at the heart of numerous research endeavors due to their wide spectrum of biological activities and applications in materials science. The functionalization of the quinoline ring system allows for the fine-tuning of its electronic and steric properties, leading to the development of compounds with tailored functions. chemsrc.com Researchers have developed numerous synthetic methods to access a wide array of substituted quinolines, underscoring their importance in drug design and as versatile building blocks in organic synthesis. cas.orgbldpharm.com The modification of the quinoline core at various positions can lead to significant changes in its pharmacological profile, making it a focal point for the discovery of new therapeutic agents.

Significance of Thiol and Halogen Functionalities within Heterocyclic Chemical Architectures

The introduction of specific functional groups onto a heterocyclic scaffold, such as a quinoline, imparts unique reactivity and potential for further chemical modification. Halogens, such as bromine, play a pivotal role in synthetic organic chemistry due to their electrophilicity and ability to act as good leaving groups. chemscene.combldpharm.com This makes halogenated heterocycles valuable intermediates for cross-coupling reactions and other transformations, allowing for the construction of more complex molecular architectures. The bromine substituent on the quinoline ring, as in 7-bromoquinoline, provides a reactive handle for the synthesis of new derivatives. ambeed.com

The thiol (-SH) group, or sulfhydryl group, is another crucial functionality in heterocyclic chemistry. nih.gov Thiols are potent nucleophiles and can readily engage in a variety of chemical reactions. ebsco.com In biological systems, the thiol group of the amino acid cysteine is vital for protein structure and function, often participating in the formation of disulfide bonds. researchgate.net In the context of drug design, the thiol group's ability to participate in redox reactions and bind to metal ions makes it a key feature in the development of novel therapeutic agents. chemscene.comwikipedia.org The presence of a thiol group on a quinoline ring, therefore, suggests potential for significant biological activity and utility as a ligand in coordination chemistry. wikipedia.orgrsc.org

Scope and Objectives of Academic Research Pertaining to 7-Bromoquinoline-8-thiol

The specific compound this compound, with its combination of a quinoline core, a bromine atom, and a thiol group, presents several avenues for academic investigation. While extensive research dedicated solely to this compound is not widely available in public literature, the known properties of its constituent parts allow for the delineation of its research scope.

A primary area of interest is its potential as a ligand in coordination chemistry . researchgate.netwikipedia.org The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group can act as a bidentate chelating agent, forming stable complexes with various metal ions. google.comresearchgate.net Research in this area would focus on the synthesis and characterization of these metal complexes, exploring their structural, electronic, and catalytic properties.

Another significant research objective is the exploration of the biological activity of this compound and its derivatives. The presence of both the quinoline scaffold, known for its pharmacological effects, and the reactive thiol group suggests potential antimicrobial, anticancer, or antioxidant properties. chemscene.comtubitak.gov.trresearchgate.net Studies have shown that the presence of a thiol group at certain positions of a quinoline moiety can lead to improved biological activity. aksci.comripublication.com

Furthermore, this compound serves as a valuable synthetic intermediate . The bromine atom can be displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups, leading to a library of novel quinoline derivatives for further study.

Detailed Research Findings

While specific research data for this compound is limited, data for structurally related compounds provide valuable insights into its potential properties. The following tables present data for analogous compounds, which can be used as a reference point for researchers investigating this compound.

Table 1: Physicochemical Properties of 7-Bromoquinoline and its Derivatives This table presents data for related compounds to infer the properties of this compound.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
7-Bromoquinoline 4965-36-0 C₉H₆BrN 208.05 34.0 - 38.0
7-Bromo-8-hydroxyquinoline 13019-32-4 C₉H₆BrNO 224.05 138 - 143

| This compound | 20738-25-4 | C₉H₆BrNS | 240.12 | N/A |

Data sourced from commercial suppliers and chemical databases. nih.govwikipedia.orgchemeo.com

Table 2: Spectroscopic Data for a Derivative of a Related Quinoline-5,8-dione This table shows representative spectroscopic data for N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide, a complex derivative, to illustrate the types of data collected in the characterization of such compounds. ripublication.com

Spectroscopic Technique Key Signals
UV-Vis (MeOH) ƛmax (nm) 465
IR (KBr) cm-1 3354 (N-H), 3053 (C-H aromatic), 1727 (C=O), 1272, 1210 (SO₂), 695 (C-Br)
¹H-NMR (500 MHz; DMSO-d₆) δ (ppm) 7.72 (1H, s, NH), 7.71 (2H, d, J = 8.24 Hz, Ar-H), 7.37 (2H, d, J = 7.97 Hz, Ar-H), 7.33-7.36 (2H, m, Ar-H), 2.38 (3H, s, CH₃)

| ¹³C-NMR (126 MHz; DMSO-d₆) δ (ppm) | 142.34, 141.89, 129.86, 129.71, 126.17, 126.02 (aromatic carbons) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinoline-8-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H6BrNS/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPUIRKPZYIHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)S)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174810
Record name 7-Bromoquinoline-8-thiol
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Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20738-25-4
Record name 7-Bromo-8-quinolinethiol
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Record name 7-Bromoquinoline-8-thiol
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Record name 7-Bromoquinoline-8-thiol
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Synthetic Methodologies for 7 Bromoquinoline 8 Thiol and Its Precursors

Established Synthetic Pathways to 7-Bromoquinoline-8-thiol

Established pathways primarily involve the modification of quinoline-8-thiol or its precursors. These methods rely on the inherent reactivity of the quinoline (B57606) nucleus, guided by the electronic effects of existing substituents.

The direct bromination of 8-substituted quinolines is a common strategy for producing halogenated derivatives. The synthesis of this compound can be approached by direct electrophilic bromination of quinoline-8-thiol. The outcome of such reactions is highly dependent on the reagents and conditions employed. Analogous studies on 8-hydroxyquinoline (B1678124), a compound with similar electronic properties, provide significant insight into this process.

Research on the bromination of 8-hydroxyquinoline has shown that the reaction can yield a mixture of products. researchgate.net For instance, treatment with molecular bromine can lead to the formation of both 5-bromo and 5,7-dibromo derivatives. researchgate.net Achieving selective mono-bromination at the 7-position requires careful optimization of the reaction conditions. The use of reagents like N-bromosuccinimide (NBS) in solvents such as chloroform (B151607) or carbon tetrachloride is a standard approach. researchgate.netmdpi.com The reaction involving 8-methoxyquinoline, another analogue, has been shown to furnish the 5-bromo derivative as the sole product under specific conditions. researchgate.net

Table 1: Representative Bromination Reactions of 8-Substituted Quinolines

Starting Material Brominating Agent Solvent Product(s) Reference
8-Hydroxyquinoline N-Bromosuccinimide (NBS) Chloroform 7-Bromoquinolin-8-ol (B152725) mdpi.com
8-Hydroxyquinoline Bromine Methanol 5,7-Dibromo-8-hydroxyquinoline ripublication.com
8-Hydroxyquinoline Molecular Bromine Acetonitrile/CH₂Cl₂ Mixture of 5-bromo and 5,7-dibromo derivatives researchgate.net
8-Aminoquinoline (B160924) Molecular Bromine CH₂Cl₂ Mixture of 5-bromo and 5,7-dibromo derivatives researchgate.net

This table presents data from analogous reactions, as direct bromination studies on quinoline-8-thiol are less commonly documented. The principles of electrophilic substitution remain applicable.

The quinoline system is a fused heterocyclic structure composed of a benzene (B151609) ring and a pyridine (B92270) ring. scispace.comorientjchem.org In electrophilic aromatic substitution (EAS) reactions, the pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. arsdcollege.ac.in Consequently, electrophilic attack preferentially occurs on the benzene ring, typically at positions C5 and C8. arsdcollege.ac.incutm.ac.iniust.ac.ir

However, the presence of a strong activating group, such as a hydroxyl (-OH) or thiol (-SH) group at the C8 position, fundamentally alters this reactivity. These groups are ortho- and para-directing and strongly activate the ring towards electrophiles. In the case of quinoline-8-thiol, the thiol group directs incoming electrophiles to the ortho position (C7) and the para position (C5). This directing effect makes the selective introduction of a bromine atom at the C7 position a feasible synthetic strategy, provided that the reaction conditions are controlled to prevent di-substitution at both the C5 and C7 positions. researchgate.net

Strategies for the Bromination of Quinoline-8-thiol

Advanced Synthetic Approaches to Functionalized Quinolines Incorporating Thiol and Halogen Moieties

More advanced methods focus on building the quinoline core through innovative reaction sequences or utilizing modern catalytic systems to achieve high efficiency and selectivity.

Quinoline and its derivatives can undergo nucleophilic substitution reactions. scispace.comorientjchem.org Halogen atoms located at the 2- or 4-positions of the quinoline ring are particularly susceptible to replacement by nucleophiles. arsdcollege.ac.in While direct nucleophilic substitution at the 7-position is less common, this type of reaction is crucial in multi-step syntheses. For instance, a precursor with a suitable leaving group at the 7-position could potentially react with a sulfur nucleophile to introduce the thiol group. The protonation of the quinoline nitrogen can form quinolinium cations, which may undergo nucleophilic substitution to generate various derivatives. orientjchem.org

A novel and efficient approach to synthesizing functionalized quinolines involves a thiol-mediated cascade reaction. nih.govacs.org This process utilizes indole-tethered ynones as starting materials and a single "multitasking" thiol reagent to initiate a three-step sequence under mild conditions. nih.govacs.orgresearchgate.net The sequence comprises:

A dearomatizing spirocyclization.

A nucleophilic substitution.

A one-atom ring expansion.

This cascade is promoted by the in situ formation of a strong Brønsted acid, such as HBr, which facilitates the ring expansion. nih.govacs.org This methodology allows for the direct conversion of relatively simple starting materials into a diverse array of complex quinolines. nih.govacs.org The reaction is typically high-yielding and operationally simple. acs.orgresearchgate.net

Table 2: Scope of Thiol-Mediated Cascade for Quinoline Synthesis

Ynone Substrate Thiol Reagent Temperature Product Reference
1aBr Thiophenol Room Temp Quinoline 4b acs.orgresearchgate.net
1aBr 4-Methylbenzenethiol (B89573) Room Temp Quinoline 4d nih.govacs.org
1aCl 4-Methylbenzenethiol 60 °C Quinoline 4d nih.govacs.org
1aI 4-Methylbenzenethiol 60 °C Quinoline 4d nih.govacs.org

This table illustrates the versatility of the cascade reaction with various substrates and thiols to form different functionalized quinolines.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline derivatives are no exception. rsc.orgeie.gr These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

One key strategy is the direct C-H functionalization of the quinoline scaffold. researchgate.net For example, metal-free C5-H bromination of 8-aminoquinoline amides has been achieved using photoredox catalysis. researchgate.net This demonstrates the potential for regioselective halogenation at geometrically inaccessible positions.

Alternatively, cross-coupling reactions can be used to introduce the thiol or bromo group. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, can be employed to form a bond between a bromoquinoline and a thiol source. Conversely, a quinoline boronic acid derivative could be coupled with a bromine source. Catalysts based on nickel, cobalt, and copper are also widely used for such transformations, often providing complementary reactivity to palladium systems. rsc.orgrsc.orgchinesechemsoc.org These reactions are valued for their broad substrate scope and tolerance of various functional groups. rsc.org

Regioselective C-H Activation Strategies for Quinoline Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. nih.govnih.gov In the context of quinoline chemistry, regioselective C-H activation is of paramount importance for the synthesis of complex derivatives with specific biological activities or material properties. rsc.orgmdpi.com The selective activation of a particular C-H bond in the quinoline scaffold, which possesses multiple C-H bonds with varying reactivity, presents a significant challenge. acs.org

Transition metal catalysis has been instrumental in overcoming this challenge, enabling the site-selective functionalization of quinolines at various positions. nih.govnih.gov A common and effective strategy involves the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby facilitating its activation. Quinoline N-oxides have proven to be particularly effective precursors for regioselective C-H functionalization, especially at the C8 position. acs.orgkaist.ac.kr The oxygen atom of the N-oxide acts as a coordinating atom for the transition metal, directing the functionalization to the peri C-H bond at the C8 position. kaist.ac.kr

Several transition metal catalysts, including those based on rhodium (Rh), iridium (Ir), and ruthenium (Ru), have been successfully employed for the C8-functionalization of quinoline N-oxides. kaist.ac.krresearchgate.netnih.gov These catalytic systems have enabled a variety of transformations, including halogenation, amidation, and arylation, with high regioselectivity. kaist.ac.krresearchgate.netnih.gov

For instance, rhodium(III)-catalyzed C-H activation has been utilized for the C8-bromination and amidation of quinoline N-oxides. researchgate.net The reaction proceeds via the formation of a five-membered rhodacycle intermediate, which is key to the observed regioselectivity. researchgate.net Similarly, iridium-based catalysts have been developed for the direct iodination and amidation of quinoline N-oxides at the C8 position. kaist.ac.kr Mechanistic studies have revealed that the formation of an N-oxide-chelated iridacycle is crucial for the unique regioselectivity. kaist.ac.kr

Ruthenium(II) catalysts have also demonstrated efficacy in the regioselective C8-arylation of quinoline N-oxides with arylboronic acids. nih.gov A notable feature of this system is the dual role of the ruthenium catalyst, which not only facilitates the C-H activation and arylation but also promotes the in situ deoxygenation of the resulting arylated quinoline N-oxide to afford the 8-arylquinoline product. nih.gov

The development of these regioselective C-H activation strategies has significantly expanded the toolbox for the synthesis of functionalized quinoline derivatives. nih.govrsc.org By leveraging the directing group ability of the N-oxide functionality and employing suitable transition metal catalysts, chemists can now introduce a wide range of substituents at the C8 position of the quinoline nucleus with high precision and efficiency. acs.orgkaist.ac.krnih.gov This capability is crucial for the systematic exploration of structure-activity relationships and the development of novel quinoline-based compounds for various applications.

Research Findings on Regioselective C-H Activation of Quinoline Derivatives

Catalyst SystemSubstrateReagentProductKey Features
[RhCp*Cl2]2 / AgSbF6 / NaOAcQuinoline N-oxideN-Bromosuccinimide (NBS)8-Bromoquinoline (B100496) N-oxideHighly efficient and regioselective C8-bromination. researchgate.net
Iridium CatalystQuinoline N-oxideN-Iodosuccinimide (NIS)8-Iodoquinoline N-oxideDirect C8-iodination with high functional group tolerance. kaist.ac.kr
Ruthenium(II) CatalystQuinoline N-oxideArylboronic acids8-ArylquinolineDual catalytic activity: C-H arylation and in situ deoxygenation. nih.gov
Rhodium(III) CatalystQuinoline N-oxideDioxazolone8-Acetamidoquinoline N-oxideC8-amidation with a broad substrate scope. rsc.org
Copper(I) CatalystQuinoline N-oxideDioxazolones2-Acetamidoquinoline N-oxideRegioselective non-directed C2-H amidation. rsc.org

Coordination Chemistry of 7 Bromoquinoline 8 Thiol

Ligand Design Principles and Donor Capabilities of 7-Bromoquinoline-8-thiol

The design of this compound as a ligand is predicated on the well-established chelating ability of the quinoline-8-thiol backbone. rsc.orgrsc.org This framework provides a robust bidentate scaffold for coordinating with metal ions. The strategic placement of the thiol group at the 8-position, adjacent to the quinoline (B57606) nitrogen, allows for the formation of a stable five-membered chelate ring upon complexation with a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate analogues.

This compound functions as a classic bidentate, monoanionic N,S-donor ligand. Upon deprotonation of the thiol group, the resulting thiolate provides a soft donor site, which, according to Hard and Soft Acid and Base (HSAB) theory, exhibits a strong affinity for soft or borderline metal ions such as Cu(I), Cu(II), Zn(II), Pd(II), and Pt(II). vulcanchem.com The quinoline nitrogen atom, a borderline donor, completes the chelation, forming a stable coordination sphere around the metal center.

The coordination of both the nitrogen and sulfur atoms to a metal ion can be unequivocally confirmed through various spectroscopic techniques and X-ray crystallography. In the infrared (IR) spectrum of the free ligand, a characteristic S-H stretching vibration would be present, which disappears upon deprotonation and coordination to a metal. Concurrently, shifts in the C=N stretching vibrations of the quinoline ring would indicate the involvement of the nitrogen atom in coordination. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the ligand and its complexes. In the ¹H NMR spectrum, the disappearance of the thiol proton signal upon complexation is a key indicator of coordination. Furthermore, changes in the chemical shifts of the protons on the quinoline ring, particularly those in proximity to the nitrogen and sulfur atoms, provide evidence of metal-ligand bond formation. For diamagnetic complexes, ¹³C NMR can offer additional structural insights.

Synthesis and Characterization of Metal Complexes Incorporating this compound

While the synthesis of this compound itself has not been explicitly detailed in the literature, a viable route can be inferred from the synthesis of analogous compounds like 5,7-dichloroquinoline-8-thiol. acs.org This would likely involve the bromination of quinoline-8-sulfonic acid, followed by conversion to the sulfonyl chloride, and subsequent reduction to the thiol. The parent compound, quinoline-8-thiol, is prepared by the reduction of quinoline-8-sulfonyl chloride. cdnsciencepub.com

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the deprotonated ligand. The thiol group is acidic and can be readily deprotonated by a suitable base, such as sodium hydroxide, to form the sodium salt of the ligand, sodium 7-bromoquinoline-8-thiolate. This salt can then be reacted with a metal halide or acetate (B1210297) in a suitable solvent to yield the desired metal complex.

Transition metal complexes of this compound are expected to form readily in solution. For instance, reacting two equivalents of the ligand with a divalent metal salt, such as CuCl₂, would likely yield a neutral complex of the type [M(7-Br-qt)₂], where "7-Br-qt" represents the 7-bromoquinoline-8-thiolate anion. The stoichiometry and structure of the resulting complexes will depend on the metal ion, its preferred coordination number, and the reaction conditions. For square planar or tetrahedral geometries, 2:1 ligand-to-metal ratios are common, while octahedral complexes might incorporate additional solvent molecules or other ancillary ligands.

The formation of these complexes can be monitored by changes in the color of the solution, as many transition metal thiolate complexes are intensely colored. rsc.org The isolation of the solid complexes is typically achieved by filtration, followed by washing and drying.

The coordination mode of this compound is anticipated to be consistently bidentate, with the nitrogen and sulfur atoms acting as the donor sites. The geometry of the resulting metal complexes can be predicted based on the electronic configuration of the metal ion. For example, d⁸ metals like Pd(II) and Pt(II) are expected to form square planar complexes. acs.org D¹⁰ metals such as Zn(II) would likely adopt a tetrahedral geometry. For metals like Cu(II), both square planar and distorted tetrahedral or octahedral geometries are possible.

Table 1: Expected Coordination Geometries of 7-Bromoquinoline-8-thiolate Complexes

Metal Ion d-Electron Count Likely Coordination Geometry
Cu(II) d⁹ Square Planar / Distorted Octahedral
Ni(II) d⁸ Square Planar
Pd(II) d⁸ Square Planar
Pt(II) d⁸ Square Planar

Formation of Transition Metal Coordination Complexes

Catalytic Applications of this compound Metal Complexes

Metal complexes of quinoline-8-thiol and its derivatives are known to exhibit catalytic activity in a variety of organic transformations. rsc.orgrsc.org The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of the catalyst. The presence of the bromo substituent in this compound can be leveraged to fine-tune the catalytic performance of its metal complexes.

Complexes of this compound with transition metals hold promise as catalysts in homogeneous catalysis. Drawing parallels from the parent quinoline-8-thiol complexes, several potential applications can be envisaged.

Photocatalysis: Platinum(II) complexes of 8-mercaptoquinoline (B1208045) have been shown to be effective photocatalysts for reactions such as cross-dehydrogenative coupling, oxidation of arylboronic acids, and asymmetric alkylation of aldehydes. acs.org The strong chelating ability of the ligand and its influence on the excited-state properties of the metal complex are key to this reactivity. It is plausible that Pt(II) complexes of this compound could exhibit similar or enhanced photocatalytic activity.

Cross-Coupling Reactions: Copper(II) complexes of quinoline-8-thiolate (B11517215) have been utilized as catalysts in C-N coupling reactions. The bidentate N,S-ligation is thought to stabilize the copper center and facilitate the catalytic cycle. The electron-withdrawing nature of the bromine atom in the 7-bromo derivative could potentially enhance the Lewis acidity of the metal center, thereby influencing its catalytic activity in such transformations.

Hydrogenation and Dehydrogenation Reactions: Ruthenium complexes with thiol-containing ligands have been investigated for their catalytic activity in hydrogenation and dehydrogenation reactions. nih.gov The cooperative action of the metal center and the thiol ligand is often crucial for the catalytic turnover. Ru(II) complexes of this compound could be explored for similar applications, with the bromo substituent potentially influencing the catalyst's stability and selectivity.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Metal Potential Catalytic Reaction Reference Analogue
Pt(II) Photocatalytic C-H activation, Oxidation 8-Mercaptoquinoline-Pt(II) acs.org
Cu(II) C-N Cross-Coupling Quinoline-8-thiolate-Cu(II)

Mechanistic Investigations of Reactions Involving 7 Bromoquinoline 8 Thiol

Elucidation of Nucleophilic Substitution Mechanisms at the Bromine Center

The bromine atom at the C-7 position of the quinoline (B57606) ring is a key site for nucleophilic substitution reactions. The generally accepted mechanism for such transformations on an aromatic ring is the nucleophilic aromatic substitution (SNAr) pathway. byjus.comwikipedia.org This mechanism typically involves a two-step addition-elimination process. libretexts.orgorganicchemistrytutor.com

The reaction initiates with the attack of a nucleophile on the carbon atom bonded to the bromine, which acts as the leaving group. libretexts.orgorganicchemistrytutor.com This initial attack is usually the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this intermediate, the aromaticity of the quinoline ring is temporarily disrupted. The stability of this carbanion intermediate is crucial for the reaction to proceed and is influenced by the presence of electron-withdrawing groups on the aromatic ring. byjus.commasterorganicchemistry.com In the second, faster step, the leaving group (bromide ion) is eliminated, and the aromaticity of the quinoline ring is restored. libretexts.org

For 7-Bromoquinoline-8-thiol, the adjacent thiol (-SH) group can influence the reaction. While not a strong electron-withdrawing group in the classical sense, its electronic properties and potential to interact with the reaction center can modulate reactivity. Furthermore, studies on related bromoquinolines demonstrate that substitution is possible. For example, control experiments in the synthesis of functionalized quinolines showed that a 2-bromoquinoline (B184079) can react with a thiol nucleophile like 4-methylbenzenethiol (B89573) to yield the corresponding thioether. acs.org Similarly, reactions on 6,8-dibromoquinolines using strong bases like n-BuLi can proceed via a metal-halogen exchange, creating a highly reactive organometallic intermediate that can then be trapped by various electrophiles. nih.govuni-muenchen.de This alternative pathway highlights that under specific conditions, the mechanism can deviate from the classical SNAr path.

A computational investigation into the methylation of quinoline derivatives noted that the presence of a thiol group can inhibit N-methylation due to isomerization via ground-state intramolecular proton transfer (GSIPT), showcasing the significant electronic influence of a neighboring thiol group. nih.gov

Table 1: Comparison of Nucleophilic Substitution Mechanisms

Mechanism Key Intermediate Influencing Factors Relevance to this compound
SNAr Meisenheimer Complex (anionic) Electron-withdrawing groups, nature of nucleophile and leaving group. byjus.commasterorganicchemistry.com Primary pathway for substitution with various nucleophiles. libretexts.org

| Metal-Halogen Exchange | Organolithium or Organomagnesium species | Strong, non-nucleophilic bases (e.g., n-BuLi, i-PrMgCl). nih.govuni-muenchen.de | Alternative pathway for functionalization by creating a nucleophilic carbon center. nih.gov |

Study of Oxidation Pathways of the Thiol Group

The thiol (-SH) group is a primary site for oxidation reactions, which can proceed through several distinct pathways depending on the oxidant and reaction conditions. masterorganicchemistry.comorganic-chemistry.org The most common oxidation product for thiols is a disulfide (R-S-S-R), formed by the coupling of two thiol molecules. This reaction can be achieved with mild oxidizing agents like iodine (I₂) or even molecular oxygen. masterorganicchemistry.com

Further oxidation can lead to more highly oxidized sulfur species. The sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) (R-SO-R) and subsequently to a sulfone (R-SO₂-R). organic-chemistry.orgjchemrev.com This stepwise oxidation requires stronger oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or ozone. masterorganicchemistry.comjchemrev.com The chemoselectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant or the reaction temperature. organic-chemistry.orgresearchgate.net

In the context of this compound, the thiol group's reactivity is central. The oxidation pathways are crucial not only for synthetic transformations but also for its potential biological activity, where the thiol group can participate in redox processes. masterorganicchemistry.com Research on aromatic thiols has demonstrated various methods for their selective oxidation. researchgate.net For instance, practical methods for the synthesis of aryl sulfones and sulfoxides via sulfide oxidation have been developed using O₂/air as the terminal oxidant, where temperature controls the selectivity. organic-chemistry.orgresearchgate.net

The reaction of 8-thioquinoline derivatives with iodine has been shown to proceed via an iodocyclization pathway, which is fundamentally different from the reactions of 2-thioquinoline derivatives, highlighting how the position of the thiol group on the quinoline ring dictates the reaction mechanism. nih.govresearchgate.netgrafiati.com This suggests that the oxidation of this compound could also involve complex, regiochemically-driven pathways.

Table 2: Oxidation Products of the Thiol Group

Product Sulfur Oxidation State Typical Oxidizing Agent(s)
Disulfide (R-S-S-R) -1 I₂, O₂ (mild) masterorganicchemistry.com
Sulfoxide (R-SO-R) 0 H₂O₂, m-CPBA (controlled) jchemrev.com
Sulfone (R-SO₂-R) +2 H₂O₂, Permanganate (strong) organic-chemistry.org

Mechanistic Insights into Quinoline Ring Transformations

The quinoline ring system itself can undergo a variety of transformations, often mediated by transition metal catalysts or highly reactive organometallic reagents. These reactions allow for the functionalization of the carbon-hydrogen (C-H) bonds of the ring, offering powerful synthetic strategies. mdpi.com

One major class of quinoline ring transformations is transition-metal-catalyzed C-H functionalization. mdpi.comrsc.org These reactions can be directed to specific positions on the ring (e.g., C2, C5, C8) by using a directing group. For instance, the nitrogen of the quinoline ring or a substituent can coordinate to a metal catalyst (like Palladium, Rhodium, or Iron), bringing the catalyst into proximity with a specific C-H bond and facilitating its activation. mdpi.comrsc.orgrsc.org The mechanism often involves steps like chelate formation, concerted metalation-deprotonation, oxidative addition, and reductive elimination. mdpi.com Research has shown that quinoline N-oxides are particularly effective substrates for C-H functionalization at the C2 and C8 positions. rsc.orgrsc.org

Another important transformation involves metal-halogen exchange on bromoquinolines. As mentioned previously, treatment with strong organolithium bases can replace the bromine atom with lithium, creating a potent nucleophilic center on the quinoline ring. nih.gov This lithiated intermediate can then react with a wide range of electrophiles, enabling the introduction of new functional groups. The use of mixed Mg/Li bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can facilitate selective deprotonation (metalation) even at positions not substituted with a halogen. uni-muenchen.de

Furthermore, cascade reactions can lead to complex transformations of the quinoline scaffold. Studies have detailed a thiol-mediated three-step cascade that converts indole (B1671886) precursors into functionalized quinolines, involving dearomatizing spirocyclization, nucleophilic substitution, and a ring-expansion. acs.org This demonstrates that under the right conditions, the quinoline ring can be constructed through intricate mechanistic pathways involving multiple bond-forming events in a single operation. acs.org

Combined Computational and Experimental Approaches for Reaction Mechanism Determination

Understanding the intricate mechanisms of reactions involving complex molecules like this compound increasingly relies on the synergy between experimental studies and computational chemistry. rsc.orgacs.orgnd.edu This combined approach provides a more complete picture than either method could alone, offering insights into transient intermediates and transition states that are often difficult or impossible to observe experimentally. nih.gov

Experimental techniques provide macroscopic data about a reaction, such as product yields, reaction rates, and the effect of changing reaction conditions. Techniques like NMR, mass spectrometry, and X-ray crystallography are used to characterize reactants, products, and sometimes stable intermediates. Kinetic studies can help to formulate a rate law, which provides clues about the species involved in the rate-determining step.

Computational chemistry, particularly Density Functional Theory (DFT), complements this data by providing an atomistic-level view of the reaction pathway. numberanalytics.comnih.gov Researchers can model the potential energy surface of a reaction, calculating the energies of reactants, intermediates, transition states, and products. mdpi.comrsc.org This allows for the evaluation of different possible mechanistic pathways to determine the most energetically favorable route. mdpi.com For example, computational studies have been used to elucidate the mechanism of C-H activation on quinoline-N-oxides and to understand the role of intramolecular proton transfer in the reactivity of quinoline thiols. nih.govrsc.orgrsc.org

The synergy is evident when computational predictions are verified by experiments, or when experimental puzzles are explained by computation. acs.orgnd.edu For instance, DFT calculations can predict the regioselectivity of a reaction, which can then be tested in the lab. rsc.org Conversely, an unexpected experimental outcome can prompt computational studies to uncover a novel mechanistic pathway. nih.govresearchgate.net This iterative process of experiment and computation has become an indispensable tool in modern mechanistic chemistry for designing new catalysts and predicting reaction outcomes with greater accuracy. rsc.orgnih.govresearchgate.net

Table 3: Synergy of Experimental and Computational Methods

Method Type Examples of Techniques Information Provided Role in Mechanistic Studies
Experimental NMR, Mass Spectrometry, Kinetics, Cyclic Voltammetry Product structures, reaction rates, redox potentials, identification of stable intermediates. researchgate.net Provides observable data and validates computational models.

| Computational | Density Functional Theory (DFT), Molecular Mechanics (MM) | Transition state structures, reaction energy profiles, electronic properties, orbital interactions. numberanalytics.commdpi.com | Elucidates transient species, predicts reactivity and selectivity, explains experimental observations. nih.govnih.gov |

Spectroscopic Characterization and Structural Elucidation of 7 Bromoquinoline 8 Thiol and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 7-Bromoquinoline-8-thiol in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to display a series of signals in the aromatic region, characteristic of the quinoline (B57606) ring system. The protons on the heterocyclic and benzene (B151609) portions of the quinoline core will exhibit distinct chemical shifts and coupling patterns (J-coupling) that are influenced by their electronic environment and proximity to the nitrogen atom and the bromine and thiol substituents. For instance, protons adjacent to the nitrogen (H2 and H4) are typically shifted downfield. The concentration of the sample can influence the chemical shifts of the quinoline protons due to potential π-π stacking interactions between molecules in solution uncw.edu.

The thiol proton (-SH) signal is also a key feature. Its chemical shift can vary and may appear as a broad singlet. In some cases, its exchange with deuterium (B1214612) in solvents like D₂O can lead to its disappearance from the spectrum, which is a common method for its identification rsc.org.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon atom attached to the bromine (C-7) and the carbon bearing the thiol group (C-8) will have their resonances significantly influenced. Aromatic carbons typically resonate in the range of 110-150 ppm researchgate.net. The analysis of ¹³C NMR spectra of related quinoline derivatives, such as 7-bromoquinoline-5,8-dione sulphonamides, confirms the expected chemical shift ranges for the aromatic carbons .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimations based on data from related quinoline and thiol compounds. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.0C-2: 150 - 152
H-37.4 - 7.6C-3: 121 - 123
H-48.0 - 8.2C-4: 136 - 138
H-57.6 - 7.8C-4a: 128 - 130
H-67.9 - 8.1C-5: 127 - 129
SH3.5 - 5.0 (broad)C-6: 129 - 131
C-7: 115 - 118 (C-Br)
C-8: 125 - 128 (C-S)
C-8a: 147 - 149

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the quinoline ring, such as H-2 with H-3, H-3 with H-4, and H-5 with H-6, allowing for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For example, in related 6,8-disubstituted quinolines, HMBC spectra were used to confirm the position of substituents by observing correlations between protons (like H-5 and H-7) and the substituted carbon atoms tubitak.gov.tr. Similarly, for this compound, correlations from H-6 to C-5, C-7, and C-8a, and from H-5 to C-4, C-6, and C-8a would be expected, confirming the substitution pattern.

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous map of the molecular structure of this compound and its derivatives acs.orgscielo.br.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is essential for identifying the characteristic functional groups and bond vibrations within the this compound molecule.

The FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its specific bonds. Analysis of related quinoline structures provides a basis for assigning these bands informahealthcare.comresearchgate.net. For instance, studies on 7-bromoquinoline-5,8-dione derivatives show characteristic peaks for the quinoline core .

Key expected vibrations include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

S-H stretching: The thiol group (S-H) stretch is a key indicator, though it is often weak. It is expected to appear in the range of 2600-2550 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic quinoline ring system are expected in the 1650-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration typically appears in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
S-H stretch2600 - 2550Weak
C=N stretch (quinoline)1620 - 1580Medium
C=C stretch (aromatic)1580 - 1450Medium to Strong
C-H in-plane bending1300 - 1000Medium
C-Br stretch600 - 500Medium to Strong

Raman spectroscopy provides complementary information to FTIR and is particularly useful for detecting vibrations of non-polar bonds. The S-H and C-S stretching vibrations, which can be weak in FTIR, often produce more prominent signals in the Raman spectrum rsc.org. Studies on various thiols have established the characteristic Raman shifts for these groups rsc.orgmsstate.edu. Furthermore, the analysis of related quinoline compounds like 8-chloroquinoline (B1195068) by Raman spectroscopy helps in assigning the vibrations of the core ring structure researchgate.net. The comparison of spectra for compounds like 7-hydroxyquinoline (B1418103) and its bromo-substituted derivatives also highlights how substituents affect the vibrational modes researchgate.net.

Key expected Raman shifts include:

S-H stretching: A distinct peak around 2570 cm⁻¹.

C-S stretching: A signal in the 700-600 cm⁻¹ range.

Quinoline ring vibrations: Strong signals corresponding to the ring breathing and stretching modes will be present, typically in the 1600-1300 cm⁻¹ region.

Table 3: Characteristic FT-Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
S-H stretch~2570Strong
Quinoline ring modes1600 - 1300Strong
C-S stretch700 - 600Medium
C-Br stretch600 - 500Strong

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₆BrNS.

The mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). This is the characteristic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the bromine atom (·Br).

Loss of the thiol radical (·SH).

Fission of the quinoline ring system under higher energy conditions.

Analysis of the mass spectra of related quinoline derivatives, such as amino-quinoline-5,8-diones, helps in predicting these fragmentation patterns and confirming the structure of the synthesized compounds .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate determination of the elemental formula of a compound. By providing a precise mass measurement, often to within a few parts per million, HRMS allows for the unambiguous identification of the molecular formula. For instance, in the synthesis of functionalized quinolines, electrospray ionization (ESI) on a Bruker Daltonics Micro-TOF spectrometer is utilized to obtain high-resolution mass spectra, confirming the composition of the target molecules. acs.org This level of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

Compound ClassInstrumentationIonization MethodPurpose
Functionalized QuinolinesBruker Daltonics Micro-TOFElectrospray Ionization (ESI)Accurate mass measurement and elemental formula determination. acs.org
Quinine Synthesis IntermediatesThemo Orbi-trap LTQ XLElectrospray Ionization (ESI-TOF)Confirmation of molecular weight of complex intermediates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and identifying individual components. longdom.org The sample is first vaporized and separated into its constituent parts in the gas chromatograph before each component is ionized and fragmented in the mass spectrometer. longdom.org The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries like the National Institute of Standard and Technology (NIST) database. mdpi.com

This technique has been applied to characterize various quinoline derivatives and related compounds. For example, the analysis of quinolinecarbaldehydes and their Schiff base derivatives utilized GC-MS to determine the retention times and mass-to-charge ratios of the synthesized products. mdpi.com In studies of bio-oils, GC-MS is employed to identify the chemical constituents, such as fatty acids and other organic molecules. nih.gov The process typically involves programming the oven temperature to ensure efficient separation of compounds with different boiling points. mdpi.comnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. iisc.ac.in The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of these absorptions are characteristic of the molecule's electronic structure.

For quinoline derivatives, UV-Vis spectroscopy is a valuable tool for characterization. For example, the UV-Vis spectra of N-(7-bromoquinoline-5,8-dione) sulphonamide derivatives show absorption bands in the range of 403-464 nm, indicating an extended π-conjugation system. ripublication.com The specific absorption maxima (λmax) can be influenced by the substituents on the quinoline ring and the solvent used for the measurement. ripublication.comresearchgate.net In a study of 7-bromoquinoline-5,8-dione derivatives with various aryl sulphonamides, the UV-Vis spectra were recorded in methanol, revealing distinct absorption peaks for each compound. ripublication.com

CompoundSolventλmax (nm)
N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamideMethanol403, 464
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamideMethanol465
N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorobenzenesulphonamideMethanol401, 465
N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamideMethanol464

Table based on data from Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ripublication.com

The formation of electron donor-acceptor (EDA) complexes involving quinoline derivatives can also be monitored using UV-Vis spectroscopy. The appearance of a new, broad absorption band at longer wavelengths is a characteristic feature of EDA complex formation. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The structures of several quinoline derivatives and their complexes have been determined using this technique. For instance, the crystal structure of 7-bromoquinolin-8-ol (B152725) revealed the presence of intermolecular hydrogen bonds, leading to the formation of hydrogen-bonded dimers in the solid state. researchgate.net Similarly, the structures of various Schiff base derivatives of quinolinecarbaldehydes and metal complexes of functionalized quinolines have been elucidated, providing valuable insights into their coordination chemistry and molecular conformations. mdpi.comuiowa.edu

Modern diffractometers, such as the Bruker D8 Quest Eco and Gemini models, are equipped with sensitive detectors and can use different X-ray sources (e.g., Mo or Cu) depending on the nature of the sample. uhu-ciqso.esfzu.cz

Electrochemical Characterization Techniques (e.g., Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of molecules. These methods can determine the oxidation and reduction potentials of a compound, providing information about its electronic characteristics and its ability to participate in electron transfer reactions. acs.org

The electrochemical behavior of quinoline derivatives is strongly influenced by the nature and position of substituents on the quinoline ring. researchgate.net For example, studies on quinolinecarbaldehydes and their derivatives have shown a strong correlation between their chemical structure and their reduction and oxidation potentials. mdpi.com The presence of an electron-donating group, like a methyl group, can facilitate oxidation, while electron-withdrawing groups can make the compound easier to reduce. mdpi.comresearchgate.net

Electrochemical methods have also been utilized in the synthesis of quinoline-containing compounds through reductive cross-coupling reactions. acs.org These reactions often employ a nickel catalyst and can be more efficient than traditional methods using metal-powder reductants. acs.org

Theoretical and Computational Chemistry Studies on 7 Bromoquinoline 8 Thiol

Quantum Chemical Approaches for Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the electronic properties of 7-Bromoquinoline-8-thiol. These computational tools allow for a detailed examination of electron distribution, orbital energies, and other electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinoline (B57606) derivatives, including this compound. This method is favored for its balance of computational cost and accuracy. DFT calculations can predict various properties such as optimized geometry, vibrational frequencies, and electronic spectra. For similar 8-quinolinethiol derivatives, DFT has been used to study their tautomeric forms and the electronic effects of different substituents on the quinoline ring. These studies often employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) to accurately model the system.

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure analysis.

Hartree-Fock (HF): As a foundational ab initio method, Hartree-Fock provides a good starting point for understanding the electronic structure. However, it does not account for electron correlation, which can be significant for molecules with lone pairs and pi-systems like this compound.

Møller-Plesset Perturbation Theory (MP): To incorporate electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. This method provides more accurate descriptions of intermolecular interactions and electronic energies compared to Hartree-Fock.

Coupled Cluster (CC) Theory: For even higher accuracy, Coupled Cluster theory, such as CCSD and CCSD(T), can be used. These methods are considered the "gold standard" in quantum chemistry for their precise handling of electron correlation, though they are computationally more demanding.

Advanced Wave Function Theory (WFT) Methods

Advanced Wave Function Theory (WFT) methods provide some of the most accurate, albeit computationally intensive, approaches for studying molecular systems. These methods, including Multireference Configuration Interaction (MRCI) and Complete Active Space Self-Consistent Field (CASSCF), are particularly important for studying excited states and complex electronic structures where single-reference methods like Hartree-Fock or standard DFT may not be sufficient.

Molecular Geometry Optimization and Conformer Analysis

Computational chemistry is instrumental in determining the most stable three-dimensional structure of this compound. The process of molecular geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This is crucial as the geometry of the molecule dictates many of its physical and chemical properties.

Furthermore, conformer analysis is performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. For this compound, this would involve exploring the rotational barrier around the C-S bond and the orientation of the thiol group relative to the quinoline ring. DFT calculations are commonly used to locate and rank the stability of these conformers.

Prediction of Spectroscopic Parameters from Computational Models

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a popular method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can help assign the observed spectral bands to specific molecular orbital transitions.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities for IR and Raman spectra can be predicted. This is invaluable for interpreting experimental vibrational spectra and understanding the molecule's vibrational modes.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

PropertyComputational MethodTypical Basis SetPredicted Parameter
Electronic TransitionsTD-DFT6-311++G(d,p)Excitation energies, oscillator strengths
Vibrational FrequenciesDFT (B3LYP)6-31G(d)IR and Raman frequencies and intensities
NMR Chemical ShiftsGIAOcc-pVTZ¹H and ¹³C chemical shifts

Investigation of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for studying the reactivity of this compound. By mapping out the potential energy surface for a chemical reaction, it is possible to identify the minimum energy pathways from reactants to products.

A key aspect of this is the location of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. For this compound, this could involve studying its coordination with metal ions or its participation in organic reactions. Methods like DFT are widely used to model these reaction pathways, providing detailed insights into the mechanism and energetics of the reactions.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps out the energy landscape, allowing for the identification of stable conformers (local minima) and transition states (saddle points) that connect them.

For this compound, a PES scan would be particularly useful for several investigations:

Conformational Analysis: A key flexible point in the molecule is the rotation around the C8-S bond. A PES scan of the corresponding dihedral angle (e.g., N1-C8a-C8-S) would reveal the rotational barrier and the relative energies of different conformers. This could identify the most stable orientation of the thiol group relative to the quinoline ring and the nitrogen atom.

Tautomerism: Quinoline-8-thiol can exist in equilibrium with its thione tautomer. A PES scan along the reaction coordinate for the intramolecular proton transfer from sulfur to the quinoline nitrogen could map the energy profile of this tautomerization, revealing the transition state structure and the activation energy for the process.

Reaction Pathways: When studying a reaction, such as the coordination of the thiol to a metal center, a two-dimensional PES scan varying both the metal-sulfur and metal-nitrogen distances can provide a detailed map of the binding process.

A study on related Re(V) complexes used relaxed PES scans to calculate bond dissociation energies (BDEs) by incrementally increasing the bond length between the metal and the ligand to model the dissociation process. scirp.org This approach, when applied to a hypothetical metal complex of this compound, could elucidate the strength of the coordinate bonds.

Table 1: Illustrative PES Scan Data for a Hypothetical Process This table illustrates the type of data generated from a PES scan, in this case for the rotation around the C8-S bond in this compound. The values are hypothetical.

Dihedral Angle (N-C-C-S) (Degrees)Relative Energy (kcal/mol)
02.5
301.8
600.5
900.0 (Global Minimum)
1200.8
1502.0
1803.0 (Local Maximum)

Calculation of Activation Barriers and Reaction Energetics (Gibbs Free Energies)

The study of reaction energetics involves calculating the change in thermodynamic quantities, such as enthalpy (ΔH) and Gibbs Free Energy (ΔG), to determine the feasibility and spontaneity of a chemical process. The Gibbs Free Energy change (ΔG = ΔH - TΔS) is the most definitive measure of spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these values. For this compound, such calculations could be applied to:

Acidity Prediction: The Gibbs free energy of deprotonation can be calculated to predict the pKa of the thiol group. A theoretical study on quinolin-4-one derivatives calculated Gibbs free energies of deprotonation to establish an order of acidity. scirp.org A similar approach for this compound would quantify the electronic effect of the bromine atom on the thiol's acidity.

Reaction Mechanisms: For any proposed reaction, such as nucleophilic substitution or complex formation, the Gibbs free energies of reactants, intermediates, transition states, and products can be computed. The difference in energy between reactants and the highest-energy transition state gives the activation barrier (ΔG‡), which is critical for understanding the reaction rate. A kinetic DFT study of a cycloaddition reaction involving quinoline derivatives, for instance, calculated the Gibbs free energy to be 24.1 kcal/mol, indicating the height of the activation barrier. dergipark.org.tr

Table 2: Illustrative Reaction Energetics for the Deprotonation of a Substituted Quinoline This table, adapted from findings for quinoline-4-one derivatives scirp.org, illustrates how Gibbs Free Energy calculations can be used to compare the acidity of different compounds.

CompoundSubstituentGibbs Free Energy of Deprotonation (ΔG) (kcal/mol)
Quinoline-4-oneNone338.5
7-Bromo-quinoline-4-one7-Bromo334.2
7-Methoxy-quinoline-4-one7-Methoxy340.1

Note: Lower ΔG indicates higher acidity. The data suggests the bromo substituent increases acidity, while the methoxy (B1213986) group decreases it.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. scirp.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals provide insight into a molecule's nucleophilic and electrophilic character and predict the most likely sites for chemical reactions. nih.gov

For this compound:

The HOMO would likely have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the quinoline ring. This orbital is associated with the molecule's ability to donate electrons (nucleophilicity).

The LUMO would be a π* anti-bonding orbital distributed over the aromatic system. Its energy indicates the molecule's ability to accept electrons (electrophilicity).

The electron-withdrawing bromine atom is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted quinoline-8-thiol.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key reactivity descriptor. A smaller gap generally implies higher reactivity. scirp.org

Computational studies on platinum(II) complexes containing the related quinoline-8-thiol ligand have used DFT to analyze the composition of the FMOs, revealing that the HOMO is often localized on the Pt(II) center and the thiol ligand, while the LUMO is centered on the other coordinating ligands. acs.orgnih.gov This analysis is crucial for understanding the nature of electronic transitions in these complexes. mdpi.com

Table 3: Illustrative FMO Composition for a Hypothetical Platinum(II) Complex of Quinoline-8-thiol This table demonstrates the typical output of a population analysis for the frontier orbitals of a metal complex, similar to those found in the literature. acs.orgnih.gov

Molecular OrbitalEnergy (eV)Contribution from Pt(II) (%)Contribution from Quinoline-8-thiol (%)Contribution from Ancillary Ligand (%)
LUMO+1-1.5251085
LUMO-1.8981577
HOMO-5.4545505
HOMO-1-5.9160355

Studies on Spin-State Energetics in Transition Metal Complexes of this compound

Many transition metal complexes, particularly those of iron, cobalt, and manganese, can exist in different spin states (e.g., high-spin or low-spin) that are close in energy. The relative energy of these spin states is a critical property that dictates the magnetic behavior, reactivity, and color of the complex. For example, spin-crossover (SCO) compounds can switch between low-spin (LS) and high-spin (HS) states in response to external stimuli like temperature or light.

Accurately predicting the spin-state splitting energy (ΔEH-L = EHS - ELS) is a notorious challenge for computational chemistry. researchgate.netrsc.org Different DFT functionals can give widely varying results, and high-level correlated wavefunction methods are often required for reliable benchmarks. rsc.orgosti.gov

A ligand like this compound, with its {N, S} donor set, would create a specific ligand field around a metal center. A computational study on its complexes (e.g., with Fe(II) or Fe(III)) would focus on:

Optimizing the geometries of both the high-spin and low-spin states of the complex.

Calculating the adiabatic spin-state splitting energy (ΔEH-L) using a range of DFT functionals and potentially higher-level methods.

Analyzing how the bromo-substituent electronically perturbs the ligand field strength compared to the unsubstituted quinoline-8-thiol, and how this influences ΔEH-L.

Table 4: Illustrative Spin-State Energy Differences (ΔEH-L) for a Hypothetical Fe(II) Complex This table shows the kind of data that would be generated in a computational study of spin-state energetics, comparing different DFT functionals. Values are hypothetical.

DFT FunctionalΔEH-L (kcal/mol)Predicted Ground State
B3LYP-5.2High-Spin (S=2)
B3LYP* (15% HF)+1.5Low-Spin (S=0)
TPSSh+3.8Low-Spin (S=0)
OPBE-2.1High-Spin (S=2)
B2PLYP+2.5Low-Spin (S=0)

A positive value indicates a low-spin ground state; a negative value indicates a high-spin ground state.

Derivatization and Functionalization Strategies for 7 Bromoquinoline 8 Thiol

Chemical Transformations at the Thiol Moiety

The thiol group (-SH) of 7-bromoquinoline-8-thiol is a versatile functional handle, readily participating in a variety of chemical transformations. Its nucleophilic nature and susceptibility to oxidation allow for the introduction of diverse substituents and the formation of new sulfur-centered linkages.

Formation of Disulfides via Oxidation

The oxidation of thiols to disulfides is a fundamental and common reaction. youtube.com In the case of this compound, this transformation results in the formation of a symmetrical disulfide, bis(7-bromoquinolin-8-yl) disulfide. This reaction can be achieved using a range of oxidizing agents. youtube.com Mild and environmentally benign methods often employ hydrogen peroxide in the presence of a catalytic amount of an iodide ion or iodine. organic-chemistry.orgresearchgate.net The mechanism is thought to involve the oxidation of iodide to iodine by hydrogen peroxide, which then facilitates the formation of the disulfide through an iodosulfonium intermediate. organic-chemistry.org Other reagents, such as ammonium (B1175870) persulfate, have also been utilized for the solid-state oxidation of thiols to disulfides. researchgate.net The formation of disulfide bonds is a critical reaction in various chemical and biological processes. ontosight.ai

Synthesis of Thioethers and Other Sulfur-Centered Reactions

The thiol group readily undergoes S-alkylation and S-arylation to form thioethers, which are significant compounds in medicinal chemistry and materials science. mdpi.combeilstein-journals.org The synthesis of thioethers from this compound can be achieved through various methods, including nucleophilic substitution reactions where the thiol acts as a nucleophile, attacking an alkyl or aryl halide. mdpi.comsioc-journal.cn

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. nih.govchemrevlett.comacsgcipr.org Catalysts based on palladium, nickel, copper, and cobalt have been successfully employed for the synthesis of aryl thioethers from aryl halides and thiols. nih.govacsgcipr.org These methods often offer high efficiency and broad substrate scope. nih.govchemrevlett.com For instance, visible-light-promoted, transition-metal-free C–S cross-coupling reactions provide a milder and more sustainable alternative. organic-chemistry.org Another approach involves the use of xanthates as thiol surrogates, which are odorless and stable, to produce thioethers under transition-metal-free and base-free conditions. mdpi.com

The thiol moiety can also participate in other sulfur-centered reactions. For example, it can react with electrophiles other than halides, and its reactivity can be modulated by the electronic properties of the quinoline (B57606) ring.

Modifications at the Bromine Atom

The bromine atom at the C7 position of the quinoline ring serves as a valuable point for diversification, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. eie.grscirp.orgrsc.org This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds. researchgate.net

In the context of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups using Suzuki coupling conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. eie.grnih.gov For instance, the use of sterically hindered dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of Suzuki couplings to include challenging substrates. nih.gov The reactivity of the C-Br bond can be influenced by the electronic properties of the quinoline ring and the presence of the thiol group. In some cases, the intrinsic electrophilicity of certain positions on the quinoline ring can influence the regioselectivity of the coupling reaction, especially in polyhalogenated quinolines. rsc.org

The following table provides examples of conditions used for Suzuki-Miyaura cross-coupling reactions involving bromoquinolines.

CatalystLigandBaseSolventCoupling PartnerProductReference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂OArylboronic acid7-Arylquinoline scirp.org
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂OArylboronic acid7-Arylquinoline rsc.org
Pd₂(dba)₃SPhosK₃PO₄TolueneArylboronic acid7-Arylquinoline nih.gov

This table is illustrative and specific conditions for this compound may vary.

Metal-Halogen Exchange Reactions for Nucleophilic Functionalization

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species, which can then be trapped with various electrophiles. uni-muenchen.de The reaction of an aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in the formation of an aryllithium intermediate. researchgate.netprinceton.edu This process is typically fast, even at low temperatures.

For this compound, treatment with an organolithium reagent would generate the corresponding 7-lithioquinoline-8-thiolate. This highly nucleophilic species can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups at the C7 position. The choice of solvent and temperature is critical to control the stability and reactivity of the organolithium intermediate. researchgate.net In some cases, the use of additives like zinc chloride or lanthanum chloride can modulate the reactivity and improve the outcome of the subsequent reaction with an electrophile. nih.gov

Regioselective Functionalization of the Quinoline Core

Beyond modifications at the thiol and bromine substituents, the quinoline core itself offers opportunities for regioselective functionalization. mdpi.comnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups at specific positions of the quinoline ring, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov

The directing ability of existing substituents or the N-oxide of the quinoline can guide the regioselectivity of these reactions. For instance, quinoline N-oxides have been shown to direct arylation to the C8 position. nih.gov Rhodium(III)-catalyzed C-H activation of quinoline N-oxides has been developed for regioselective C-Br and C-N bond formation at the C8 position. researchgate.net While these methods have been demonstrated on the parent quinoline system, their application to a substituted quinoline like this compound would depend on the interplay of the directing effects of the existing bromo and thiol groups. The electronic nature of the quinoline ring, influenced by its substituents, plays a crucial role in determining the site of C-H activation. mdpi.com

Introduction of Additional Substituents via C-H Activation

The introduction of additional substituents onto the this compound scaffold via carbon-hydrogen (C-H) activation presents a modern and efficient strategy for the synthesis of more complex derivatives. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, thus offering a more atom- and step-economical route to novel compounds. While direct C-H activation studies specifically on this compound are not extensively documented in the reviewed literature, the principles of C-H activation on the quinoline core, including halogenated derivatives, provide a strong basis for predicting potential functionalization pathways.

Transition metal catalysis, particularly with palladium, is a cornerstone of C-H activation chemistry. rsc.org The regioselectivity of these reactions on the quinoline ring is largely governed by the directing group and the reaction conditions employed. For the this compound molecule, several C-H bonds are potential targets for functionalization, with the quinoline nitrogen and the 8-thiol group being the primary endogenous directing elements.

The nitrogen atom of the quinoline ring typically directs C-H activation to the C2 and C8 positions. mdpi.com However, the presence of a substituent at the 8-position, in this case, a thiol group, would sterically and electronically influence the regioselectivity, likely favoring functionalization at the C2 position. The thiol group itself, or its corresponding thiolate, could also potentially act as a directing group, guiding the catalyst to a nearby C-H bond.

Furthermore, palladium-catalyzed direct heteroarylation has been successfully demonstrated on 8-bromoquinoline (B100496), indicating that the presence of a bromine atom on the quinoline ring is compatible with C-H activation conditions. rsc.orgrsc.org This suggests that C-H activation on this compound is a feasible strategy for introducing further complexity.

A plausible approach for the C-H functionalization of this compound would involve a palladium-catalyzed reaction with a suitable coupling partner, such as an arene or heteroarene. The reaction would likely proceed via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst, coordinated to the quinoline nitrogen, selectively cleaves a C-H bond. The presence of an oxidant is often required to regenerate the active catalytic species.

Below are examples of C-H activation reactions on related bromoquinoline and quinoline derivatives that illustrate the potential for functionalizing the this compound core.

Palladium-Catalyzed Direct Heteroarylation of 8-Bromoquinoline

Research has shown that 8-bromoquinoline can undergo palladium-catalyzed direct heteroarylation with various heteroarenes. This reaction proceeds with high regioselectivity, functionalizing the C-H bond at the C5 position of thiophenes, thiazoles, and furans. rsc.org This methodology highlights the feasibility of performing C-H activation on a bromoquinoline substrate.

SubstrateCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
8-BromoquinolineThiophenePdCl(C3H5)(dppb)KOAcDMAc15076
8-Bromoquinoline2-FormylthiophenePdCl(C3H5)(dppb)KOAcDMAc15065
8-Bromoquinoline2-AcetylthiophenePdCl(C3H5)(dppb)KOAcDMAc15071
8-BromoquinolineThiazolePdCl(C3H5)(dppb)KOAcDMAc15055

Data sourced from Laroche et al., Catal. Sci. Technol., 2013, 3, 2072. rsc.org

Palladium-Catalyzed C-H Arylation of Quinoline N-Oxides

While not a direct analogue, the C-H arylation of quinoline N-oxides demonstrates the potential for functionalizing the quinoline core at various positions. The N-oxide group can act as a directing group, and its subsequent removal provides access to functionalized quinolines. Interestingly, the site selectivity can be tuned by the reaction conditions. While many methods favor C2-arylation, specific conditions have been developed for selective C8-arylation. nih.govacs.org This level of control over regioselectivity is a significant advantage of C-H activation strategies.

SubstrateCoupling PartnerCatalystSolventTemperature (°C)Position of ArylationYield (%)
Quinoline N-oxideIodobenzenePd(OAc)2AcOH120C885
6-Chloroquinoline N-oxideIodobenzenePd(OAc)2AcOH120C878
Quinoline N-oxide1-Iodo-4-methoxybenzenePd(OAc)2AcOH120C892
Quinoline N-oxide1-Iodo-4-fluorobenzenePd(OAc)2AcOH120C881

Data sourced from Sam B. P. Srihari et al., ACS Catal. 2017, 7, 5, 3066–3073. nih.gov

These examples underscore the potential of C-H activation as a powerful tool for the derivatization of the this compound skeleton. Future research in this area could focus on leveraging the directing capabilities of the thiol or thiolate group to achieve novel regioselectivities and synthesize a diverse library of functionalized quinoline derivatives.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems Based on 7-Bromoquinoline-8-thiol Ligands

The nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thiol group in this compound and its derivatives make them excellent candidates for N,S-bidentate ligands in transition metal catalysis. These ligands can form stable chelate complexes with metals like palladium, ruthenium, and copper, which are pivotal in facilitating a wide array of organic transformations.

Research is focused on designing chiral ligands derived from this compound for asymmetric catalysis, a field crucial for the pharmaceutical industry. For instance, palladium complexes incorporating chiral quinoline-based ligands have been investigated for their efficacy in enantioselective reactions. thieme-connect.com The steric and electronic properties of the ligand, influenced by the bromo- and thiol-substituents, play a critical role in controlling the stereochemical outcome of these reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for creating C-C and C-heteroatom bonds. Bromoquinolines are common substrates in these reactions. researchgate.netrsc.org Ligands derived from this compound are being developed to enhance the efficiency and selectivity of these processes. The thiol group can act as a strong coordinating agent for the metal center, while the bromine at the 7-position can be used as a handle for further functionalization or to tune the electronic properties of the catalytic complex. mit.edu For example, palladium-catalyzed direct heteroarylation of 8-bromoquinoline (B100496) has been shown to proceed with high yields, offering a straightforward route to complex heteroaromatic structures that can serve as chelate ligands. rsc.org Similarly, chiral ligands derived from 8-bromoquinoline have been synthesized and used in asymmetric catalysis. thieme-connect.com

Recent studies have explored the use of N,N,P-tridentate chiral Schiff base ligands derived from quinolines in asymmetric 1,4-addition reactions. thieme-connect.com This highlights the potential for creating multidentate ligands from this compound to access more sophisticated catalytic systems. The development of such catalysts is driven by the need for more active, selective, and stable systems that can operate under milder conditions.

Catalytic SystemMetalLigand TypeReaction TypeApplication/Significance
Palladium-P,N LigandPdChiral Phosphino-Oxazolinyl-QuinolineAsymmetric Heck ReactionsSynthesis of enantiomerically enriched products. thieme-connect.com
Palladium-N,N,P LigandPdChiral Schiff Base from 2-quinolinecarboxaldehydeAsymmetric 1,4-additionCreation of chiral centers in Michael addition reactions. thieme-connect.com
Palladium-N,C LigandPdHeteroarylated 8-bromoquinolineDirect C-H HeteroarylationStraightforward synthesis of complex polyheteroaromatic ligands. rsc.org
Ruthenium-P,N LigandRuChiral Diphenylphosphino-Oxazolinyl-QuinolineAsymmetric Intramolecular CyclopropanationCatalyzes the formation of cyclopropane (B1198618) rings with moderate enantioselectivity. thieme-connect.com

Exploration of Advanced Functional Materials Incorporating this compound Derivatives

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science due to its presence in a wide range of bioactive compounds and functional materials. researchgate.netnih.gov Derivatives of this compound are being investigated for their potential in creating advanced materials with tailored optical, electronic, and biological properties.

In the field of materials science, quinoline derivatives are used in the development of fluorescent sensors and aggregation-induced emission (AIE) materials. ambeed.com The thiol group in this compound provides a reactive handle for covalently attaching the molecule to surfaces or incorporating it into larger polymer structures. The bromine atom and the thiol group can be further modified to fine-tune the photophysical properties, such as absorption and emission wavelengths, making them suitable for applications in bio-imaging and chemical sensing.

Furthermore, the biological activity of quinoline derivatives is a major area of research. orientjchem.org Compounds derived from bromoquinolines have shown significant potential as anticancer agents. nih.govtubitak.gov.tr For example, novel brominated methoxyquinolines and nitrated bromoquinolines have exhibited potent antiproliferative activity against various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication. nih.gov Derivatives of this compound could be synthesized and screened for similar or enhanced biological activities, where the thiol group might interact with cysteine residues in target proteins.

The versatility of the quinoline scaffold also extends to agricultural science, where its derivatives have been developed as fungicides and pesticides. acs.org The ability to systematically modify the this compound structure allows for the exploration of structure-activity relationships (SAR) to develop new, more effective, and potentially safer agricultural chemicals. acs.org

Functional MaterialThis compound DerivativeKey FunctionResearch Findings
Anticancer Agents5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (related structure)Antiproliferative, Topoisomerase I inhibitorShowed high activity against C6, HeLa, and HT29 cancer cell lines with IC50 values of 5.45–9.6 μg/mL. nih.gov
6,8-dibromo-1,2,3,4-tetrahydroquinoline (related structure)Anticancer ActivityDemonstrated significant activity against HeLa, HT29, and C6 tumor cell lines. tubitak.gov.tr
Agricultural ChemicalsGeneral Quinoline ScaffoldsFungicides, PesticidesThe quinoline scaffold is a key component in the discovery of new agriculturally active molecules. acs.org
Biodegradable NanoparticlesThiol-organosilica nanoparticles (related concept)Drug DeliveryNanoparticles containing disulfide or thiol groups can be designed for controlled degradation and drug release in response to cellular stimuli like glutathione (B108866) (GSH). mdpi.com

Integration of Machine Learning and Artificial Intelligence in the Design and Discovery of this compound Related Chemistry

The combinatorial space for new derivatives of this compound and the conditions for their synthesis and application are vast. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, accelerating the discovery and optimization process. mit.eduresearchgate.net

In catalysis, ML models can be trained on data from high-throughput experimentation (HTE) to predict the outcomes of reactions. mit.edu For Pd-catalyzed cross-coupling reactions involving bromoquinoline substrates, AI can help identify the optimal ligand, base, and solvent combinations to maximize yield, potentially filtering out millions of unlikely reaction conditions in silico before any experiments are run. mit.eduacs.org This approach saves significant time and resources. For ligands derived from this compound, ML could predict their effectiveness in catalysis by correlating structural features with performance data.

In drug and materials discovery, AI is used to predict the biological activity or material properties of novel compounds. researchgate.net By analyzing the structure-activity relationships of known quinoline derivatives, ML algorithms can identify new potential derivatives of this compound that are likely to be effective anticancer agents or have desirable fluorescent properties. researchgate.netpurdue.edu These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the discovery pipeline. For instance, machine learning has been applied to predict the active sites of quinoline derivatives, aiding in the design of new inhibitors for specific biological targets. researchgate.net

The future of chemical research will likely involve a synergistic relationship between laboratory experiments and computational models. AI can propose novel molecular structures and reaction pathways, which are then experimentally validated. The new data generated from these experiments are then fed back into the models to improve their predictive accuracy, creating a closed loop of discovery.

AI/ML ApplicationFocus AreaSpecific TaskPotential Benefit for this compound
Reaction OptimizationCatalysis (e.g., Pd-catalyzed cross-coupling)Predict reaction success and yield based on components (ligand, substrate, base). mit.eduRapidly identify optimal conditions for synthesizing derivatives or for catalytic reactions using its ligands.
Drug DiscoveryMedicinal ChemistryPredict active sites and biological activity of novel quinoline derivatives. researchgate.netDesign new this compound derivatives with enhanced anticancer or antimicrobial properties.
De Novo DesignDrug DiscoveryGenerate novel chemical structures with desired properties. researchgate.netPropose entirely new, synthesizable molecules based on the this compound scaffold for specific therapeutic targets.
Ligand DesignCatalysisCalculate descriptors for thousands of ligands to predict their properties and catalytic performance. acs.orgAccelerate the design of highly efficient and selective catalysts based on this compound ligands.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production and Derivatization

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly important in chemical manufacturing. Research into the synthesis of quinolines is actively pursuing more sustainable methods.

Traditional methods for synthesizing quinolines often require harsh conditions, such as high temperatures and the use of hazardous reagents. mdpi.com Modern approaches focus on developing greener alternatives. For instance, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for reactions like the Suzuki cross-coupling used to prepare biquinoline derivatives. researchgate.net Such energy-efficient techniques could be applied to the synthesis and derivatization of this compound.

One-pot or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, are a cornerstone of green chemistry as they reduce solvent use and waste from purification steps. A thiol-mediated three-step cascade process has been developed for converting indoles into functionalized quinolines, which is high-yielding and operationally simple. acs.orgnih.gov This demonstrates the potential for elegant, efficient syntheses of the core quinoline structure.

The development of reusable catalysts is another key area. Using catalysts that can be easily recovered and reused for multiple reaction cycles minimizes waste and cost. rsc.org For derivatization reactions of this compound, developing heterogeneous catalysts or catalyst systems that allow for simple product isolation without the need for extensive chromatography would be a significant green advancement. rsc.org Furthermore, exploring reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, is a major goal. rsc.orgresearchgate.net The development of a ligand-free CuI/TBAB catalytic system for the Heck reaction in water is a prime example of this trend. researchgate.net

Green Chemistry ApproachExample MethodApplication to this compound ChemistryKey Advantage
Energy EfficiencyMicrowave-assisted Suzuki cross-couplingSynthesis of biquinoline derivatives from bromoquinolines. researchgate.netReduced reaction times (minutes vs. hours) and often higher yields. rsc.org
Ultrasound-promoted synthesisCatalyst-free synthesis of α-aminophosphonates (general method). rsc.orgFaster reactions at lower temperatures.
Process IntensificationOne-pot cascade reactionsThiol-mediated conversion of indoles to quinolines. acs.orgnih.govReduces solvent waste, purification steps, and increases overall efficiency.
Safer/Reusable ReagentsRecyclable catalysts (e.g., supported on resin)General phosphonate (B1237965) synthesis. rsc.orgMinimizes catalyst waste and allows for easier product purification.
Alternative SolventsHeck reaction in waterCuI/TBAB catalyzed reaction of aryl halides. researchgate.netEliminates the need for volatile and often toxic organic solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromoquinoline-8-thiol, and how can researchers validate their reproducibility?

  • Methodological Answer :

  • Common synthetic pathways involve bromination of quinoline precursors followed by thiolation. For example, bromine or N-bromosuccinimide (NBS) may be used for bromination, while thiourea or sodium hydrosulfide (NaSH) can introduce the thiol group .
  • To ensure reproducibility, document reaction conditions (solvent, temperature, stoichiometry), purification methods (column chromatography, recrystallization), and characterization data (NMR, HPLC). Cross-validate results with spectral libraries or prior literature .
  • Example Table :
StepReagents/ConditionsKey Parameters
BrominationNBS, DMF, 80°CEquimolar ratio, inert atmosphere
ThiolationNaSH, EtOH, refluxpH control, reaction time

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Use NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry (MS) for molecular weight validation, and HPLC (>95% purity threshold) .
  • For thiol group verification, employ FT-IR (S-H stretch ~2500 cm⁻¹) or Ellman’s assay (quantitative thiol detection) .
  • Include elemental analysis (C, H, N, S, Br) as conclusive evidence of composition .

Q. What storage and stability protocols are recommended for this compound in laboratory settings?

  • Methodological Answer :

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol group. Use amber vials to avoid photodegradation .
  • Monitor stability via periodic HPLC analysis. For long-term studies, prepare aliquots to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound derivatives?

  • Methodological Answer :

  • Replicate experiments : Ensure identical conditions (e.g., solvent polarity, temperature gradients) to isolate variables causing discrepancies .
  • Cross-disciplinary validation : Compare results with computational simulations (DFT for NMR chemical shifts) or collaborate with independent labs for third-party verification .
  • Example Table :
StudyReported Melting Point (°C)Solvent UsedMethod
A145–147EthanolDSC
B138–140DCMCapillary

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Screen catalysts (Pd vs. Cu), ligands (phosphine vs. N-heterocyclic carbenes), and solvents (polar aprotic vs. ethers) to favor C-S or C-Br activation .
  • Use Design of Experiments (DoE) to statistically identify optimal parameters. For example, a 3² factorial design could evaluate temperature and catalyst loading .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

  • Methodological Answer :

  • Employ kinetic isotope effects (KIE) to probe rate-determining steps or in situ IR spectroscopy to detect intermediate species .
  • Pair experimental data with computational modeling (e.g., Gaussian for transition-state analysis) to validate proposed mechanisms .

Q. What methodologies enable the integration of this compound into drug discovery pipelines?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified bromine/thiol groups. Use molecular docking (AutoDock Vina) to predict target binding .
  • Collaborate with pharmacologists to design in vitro toxicity assays (e.g., IC₅₀ in hepatic cell lines) and ADMET profiling .

Q. How should researchers address challenges in scaling up this compound synthesis without compromising yield?

  • Methodological Answer :

  • Transition from batch to flow chemistry for better heat/mass transfer. Optimize solvent recovery systems to reduce costs .
  • Perform lifecycle analysis (LCA) to evaluate environmental impacts of scaled processes, adhering to green chemistry principles .

Guidelines for Data Presentation and Reproducibility

  • Data Contradiction Analysis : Contrast findings with prior studies by tabulating variables (e.g., reaction conditions, analytical methods) and statistically evaluating their significance .
  • Supplementary Materials : Archive raw spectral data, crystallographic files, and computational inputs in repositories like Zenodo or Figshare, citing these in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.